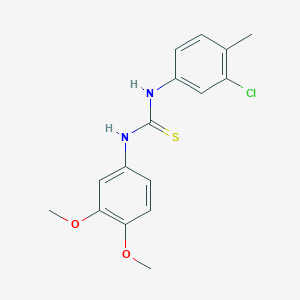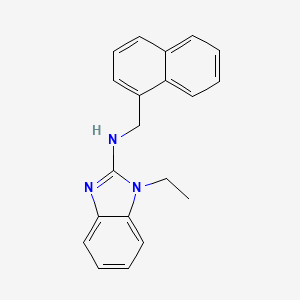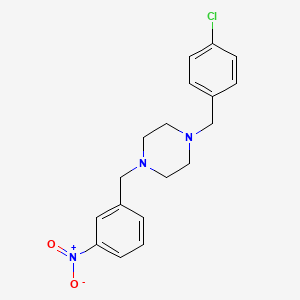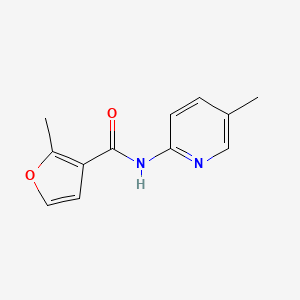
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea (CMPTU) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. CMPTU belongs to the class of thiourea compounds that have been studied extensively for their biological activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways. N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in lab experiments is its high purity and stability. N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions related to N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea that can be explored. One area of research is to investigate the potential use of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in treating neurodegenerative diseases. Another area of research is to explore the potential use of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in combination with other drugs to enhance its therapeutic effects. In addition, further studies are needed to understand the mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea and its potential side effects.
Synthesis Methods
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea can be synthesized by reacting 3-chloro-4-methylphenyl isothiocyanate with 3,4-dimethoxyaniline in the presence of a base. The reaction yields N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea as a white crystalline solid with a melting point of 146-148°C. The purity of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea can be confirmed by using various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10-4-5-11(8-13(10)17)18-16(22)19-12-6-7-14(20-2)15(9-12)21-3/h4-9H,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAJKYVSFZCBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)
![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)




![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)